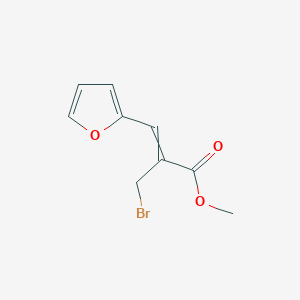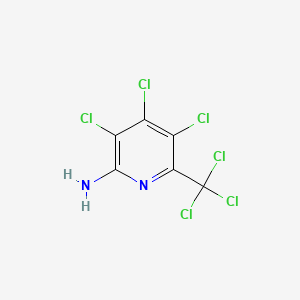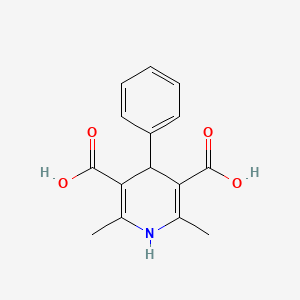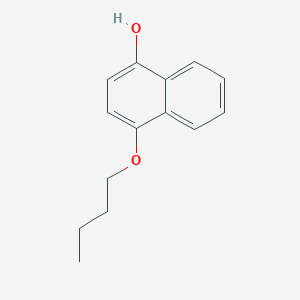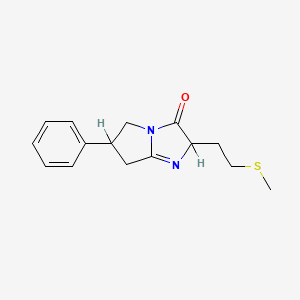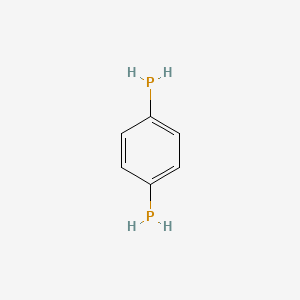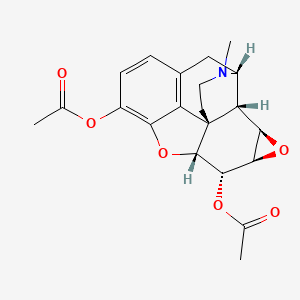
Diacetylmorphine 7,8-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetylmorphine 7,8-oxide is a semi-synthetic opioid derived from morphine. It is structurally related to diacetylmorphine (heroin) and is known for its potent analgesic properties. This compound is of significant interest in both medical and scientific research due to its unique chemical structure and pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diacetylmorphine 7,8-oxide typically involves the acetylation of morphine. The process begins with the extraction of morphine from the opium poppy (Papaver somniferum). Morphine is then acetylated using acetic anhydride to produce diacetylmorphine. The oxidation of diacetylmorphine at the 7,8-position is achieved using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and spectroscopic analysis is common in industrial settings to monitor the synthesis and purification processes .
化学反応の分析
Types of Reactions
Diacetylmorphine 7,8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, diacetylmorphine.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives are often studied for their unique pharmacological properties and potential therapeutic applications .
科学的研究の応用
Diacetylmorphine 7,8-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of opioids and their derivatives.
Biology: The compound is used in research to understand the biological mechanisms of opioid action and addiction.
Medicine: this compound is studied for its potential use in pain management and as a treatment for opioid dependence.
作用機序
Diacetylmorphine 7,8-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the μ-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief and other pharmacological effects .
類似化合物との比較
Similar Compounds
Diacetylmorphine (Heroin): Structurally similar but lacks the 7,8-oxide group.
Morphine: The parent compound from which diacetylmorphine 7,8-oxide is derived.
6-Monoacetylmorphine: An intermediate in the metabolism of diacetylmorphine.
Uniqueness
This compound is unique due to the presence of the 7,8-oxide group, which alters its pharmacological properties compared to other opioids. This structural modification can influence the compound’s potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
77632-95-2 |
|---|---|
分子式 |
C21H23NO6 |
分子量 |
385.4 g/mol |
IUPAC名 |
[(1S,5R,13R,14R,15R,17R,18R)-10-acetyloxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-9(23)25-13-5-4-11-8-12-15-17-18(27-17)19(26-10(2)24)20-21(15,6-7-22(12)3)14(11)16(13)28-20/h4-5,12,15,17-20H,6-8H2,1-3H3/t12-,15-,17-,18-,19+,20+,21-/m1/s1 |
InChIキー |
HTVVLJOUXOBFGI-LKXZYXPZSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O2)[C@H]3[C@H]4CC5=C6[C@]3([C@H]1OC6=C(C=C5)OC(=O)C)CCN4C |
正規SMILES |
CC(=O)OC1C2C(O2)C3C4CC5=C6C3(C1OC6=C(C=C5)OC(=O)C)CCN4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


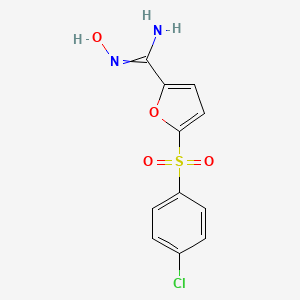
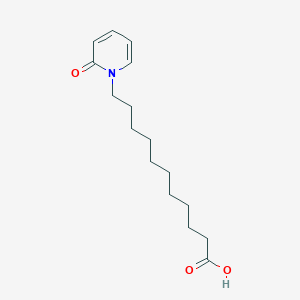
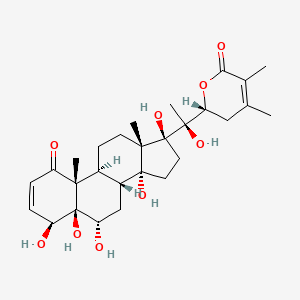
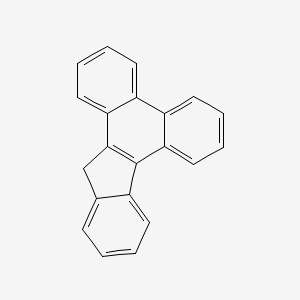
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
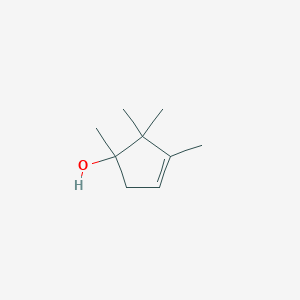
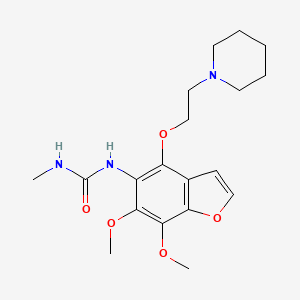
acetate](/img/structure/B14450130.png)
